molecular formula C18H17N3O5S B2599656 3-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886919-77-3

3-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2599656
CAS No.: 886919-77-3
M. Wt: 387.41
InChI Key: HYPXCUFRDISOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886919-77-3) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has demonstrated significant potential in antimicrobial research . This compound is part of a family of analogs investigated for their potent bacteriostatic activity against a range of multidrug-resistant Gram-positive bacterial pathogens . Research indicates that related compounds in this class exhibit promising activity against clinically challenging isolates such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, recent studies on next-generation analogs have revealed expanded activity profiles, showing potent efficacy against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL for some derivatives . A key research advantage of this chemical scaffold is its difficulty in inducing bacterial resistance; studies showed that MRSA did not develop resistance to a leading analog (F6), whereas it readily developed resistance to the conventional antibiotic ciprofloxacin . This molecule is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are directed to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-27(23,24)15-9-5-6-12(11-15)16(22)19-18-21-20-17(26-18)13-7-4-8-14(10-13)25-2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPXCUFRDISOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids under dehydrating conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The ethanesulfonyl group is then attached through sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine. Finally, the benzamide core is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(ethanesulfonyl)-N-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

3-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The oxadiazole ring can interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzamide and oxadiazole rings, impacting pharmacological and physicochemical properties:

Compound Name / ID Substituents on Benzamide Substituents on Oxadiazole Key Biological Activity
Target Compound 3-(Ethanesulfonyl) 5-(3-Methoxyphenyl) Under investigation
LMM5 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] Antifungal (C. albicans)
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl] 5-(Furan-2-yl) Antifungal (C. albicans)
Compound 6a N-([4-(Ethylthio)phenyl]sulfonyl) 5-(Ethylthio) hCA II inhibition
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)... 4-(Dipropylsulfamoyl) 5-(3-Methoxyphenyl) Not reported
N-[5-(3-Methoxyphenyl)...-4-(Morpholinosulfonyl) 4-(Morpholinosulfonyl) 5-(3-Methoxyphenyl) Not reported

Key Observations :

  • Antifungal Activity: LMM5 and LMM11 demonstrate that bulkier sulfamoyl groups (e.g., cyclohexyl-ethyl) and aromatic substituents (e.g., furan) enhance antifungal efficacy by targeting thioredoxin reductase .
  • Enzyme Inhibition : Compound 6a’s ethylthio group and sulfonamide moiety enable strong interactions with hCA II’s zinc ion, suggesting that the target compound’s ethanesulfonyl group could similarly coordinate metal ions in enzyme active sites .
  • Sulfonamide Variants: The dipropylsulfamoyl () and morpholinosulfonyl () analogs highlight how sulfonamide modifications affect solubility and steric bulk. Ethanesulfonyl offers a balance between hydrophilicity and compactness.

Pharmacokinetic and Drug-Likeness Profiles

  • The target compound’s methoxyphenyl group may increase log P, necessitating careful optimization to avoid excessive lipophilicity.
  • Molecular Weight : The compound in has a molecular weight of 551.6 g/mol , exceeding the ideal range for oral bioavailability. The target compound’s molecular weight (~430–450 g/mol) likely falls within acceptable limits.

Biological Activity

The compound 3-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This compound features an oxadiazole ring, which is known for its ability to interact with various biological targets due to its unique electronic properties.

The biological activity of oxadiazoles often involves their interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : Oxadiazoles may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : These compounds can bind to receptors, affecting signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Target CompoundCandida albicans4 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings suggest that while some oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines, they show minimal toxicity towards normal cells.

Table 2: Cytotoxicity Profile

CompoundCell Line TestedIC50 (µM)
Compound AHeLa25
Compound BL929>100
Target CompoundA54930

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial efficacy. The results indicated that the presence of the methoxy group significantly enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The findings revealed that certain modifications to the oxadiazole structure could lead to increased selectivity for cancer cells over normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.